
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic chemical compound that belongs to the purine derivative family. It’s a fascinating compound often used in research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. The initial step usually requires the alkylation of purine to introduce the 3-allyloxy-2-hydroxypropyl group. This step is followed by a series of reactions, including amination and methylation, to obtain the final structure. These reactions generally occur under mild conditions, ensuring the integrity of the compound throughout the synthesis process.
Industrial Production Methods
While the laboratory synthesis provides a pathway for small-scale production, industrial production requires scaling up these reactions. This typically involves optimizing reaction conditions such as temperature, pressure, and catalysts to improve yield and purity. Continuous flow chemistry may also be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form a carbonyl group, and the amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Typical conditions for these reactions include ambient temperature and atmospheric pressure, although specific conditions may vary depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Explored for its potential biological activities, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic effects, particularly in cancer research.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound varies with its application. In biological systems, it may inhibit specific enzymes by binding to their active sites, thus interfering with normal cellular processes. The interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the pathways involved.
Comparison with Similar Compounds
Compared to other purine derivatives, this compound stands out due to its unique substitution pattern and the presence of both allyloxy and dimethylamino groups. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, but with different functional groups.
Theobromine (3,7-dimethylxanthine): : Similar structure but lacks the specific substitutions found in our compound.
Adenosine: : Naturally occurring nucleoside with a purine base but different overall structure and function.
Properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4/c1-5-8-26-10-11(23)9-22-12-13(21(4)16(25)19-14(12)24)18-15(22)17-6-7-20(2)3/h5,11,23H,1,6-10H2,2-4H3,(H,17,18)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHYSHPMGJAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
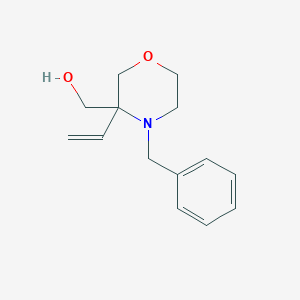
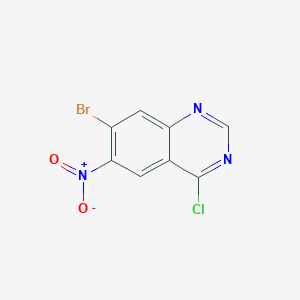
![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2430274.png)
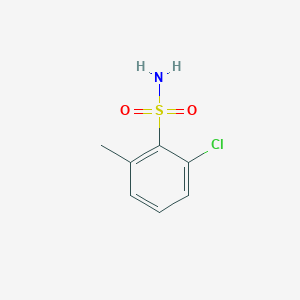

![1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430281.png)
![N-(4-iodophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2430282.png)

![3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride](/img/structure/B2430286.png)
![1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2430287.png)
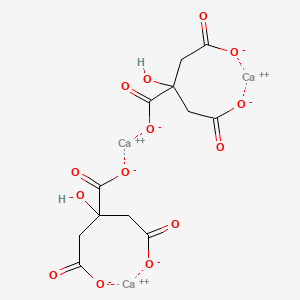
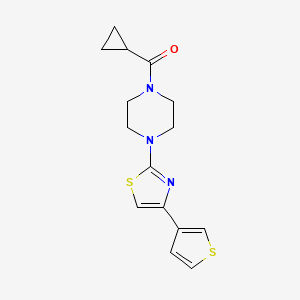
![2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2430292.png)
